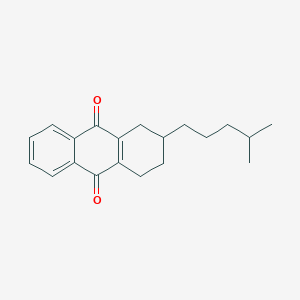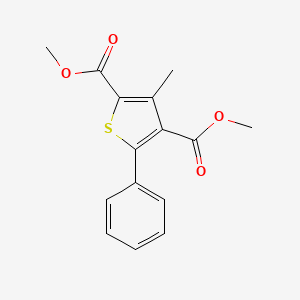
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two ester groups (dimethyl dicarboxylate) and a phenyl group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate typically involves the reaction of sulfur ylides with alkyl acetylenic carboxylates. The process includes a series of steps such as Michael addition, intramolecular nucleophilic addition, ring opening, and elimination . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained in good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions, including the use of continuous flow reactors and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through pathways involving the thiophene ring and the ester groups, which can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate: Similar in structure but with a chloroacetamido group.
Dimethyl thieno(3,2-b)thiophene-2,5-dicarboxylate: Another thiophene derivative with different substitution patterns.
Uniqueness
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its combination of ester groups and a phenyl ring makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
55342-14-8 |
|---|---|
Molecular Formula |
C15H14O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C15H14O4S/c1-9-11(14(16)18-2)13(10-7-5-4-6-8-10)20-12(9)15(17)19-3/h4-8H,1-3H3 |
InChI Key |
WGNAWDAEGAVLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


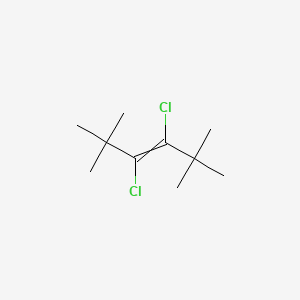
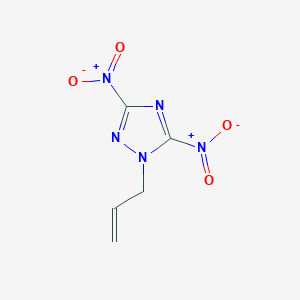
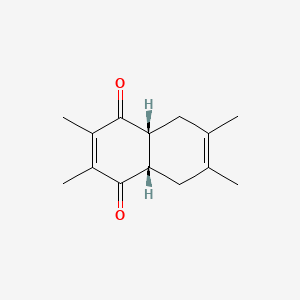
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)
![5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14645225.png)

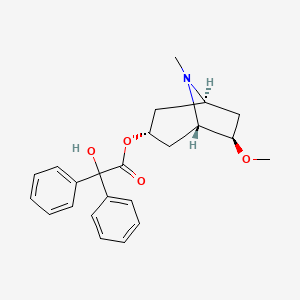
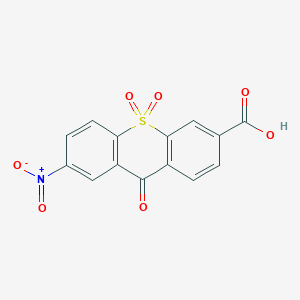

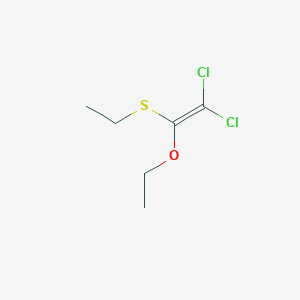
![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
